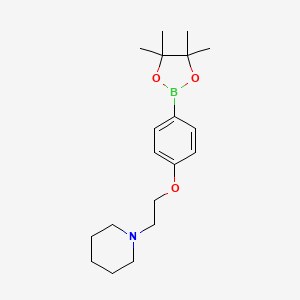

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine

Description

Overview of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine

This compound represents a sophisticated organoboron compound characterized by its complex molecular architecture and diverse chemical reactivity. The compound possesses the molecular formula C19H30BNO3 and a molecular weight of 331.3 grams per mole, featuring a distinctive combination of functional groups that contribute to its synthetic versatility. The molecular structure encompasses three primary components: a tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a pinacol boronic ester), a phenoxy linker, and a terminal piperidine heterocycle connected through an ethyl spacer.

The compound's International Union of Pure and Applied Chemistry name, 1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine, reflects its systematic structural organization. The Chemical Abstracts Service registry number 934586-49-9 provides unique identification for this compound in chemical databases and literature. The simplified molecular-input line-entry system representation, B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCCC3, encodes the complete structural connectivity and serves as a computational identifier for molecular modeling and database searches.

The pinacol boronic ester moiety constitutes the most chemically significant component of this molecule, providing protected boronic acid functionality that enhances stability while maintaining reactivity for various synthetic transformations. This protection strategy allows for improved handling, purification, and storage compared to the corresponding free boronic acid, which is prone to autoxidation and has limited shelf life under anhydrous conditions. The piperidine ring contributes basicity and structural complexity, making this compound particularly valuable as a building block for pharmaceutical intermediates and complex natural product synthesis.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of organoboron chemistry and the revolutionary impact of the Suzuki-Miyaura cross-coupling reaction. The foundational work by Akira Suzuki and Norio Miyaura in 1981 established the first cross-coupling reaction between phenylboronic acid and haloarenes, creating a paradigm shift in carbon-carbon bond formation methodology. This breakthrough discovery earned Suzuki a share of the 2010 Nobel Prize in Chemistry and established boronic acids and their derivatives as indispensable tools in synthetic organic chemistry.

The specific synthesis and characterization of this compound emerged from the subsequent development of more sophisticated boronic ester derivatives designed to overcome limitations of simple boronic acids. Research published in Bioorganic and Medicinal Chemistry Letters in 2013 described detailed synthetic protocols for this compound, reporting an 80% yield through a two-stage synthetic process involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and N-chloroethylpiperidine hydrochloride. The synthesis utilized potassium carbonate in N,N-dimethylformamide at controlled temperatures, demonstrating the methodical approach required for constructing such complex molecular architectures.

The historical significance of pinacol boronic esters, including this compound, stems from their enhanced stability and improved synthetic utility compared to free boronic acids. Henry Charles Brown and his coworkers conducted fundamental studies on the structure-reactivity relationships in boronic ester transesterification, providing the theoretical foundation for understanding how different diol protecting groups influence reactivity patterns. These investigations established that pinacol esters offer optimal balance between stability and reactivity, leading to their widespread adoption in synthetic methodology.

The creation date of 2006-10-26 in the PubChem database indicates when this specific compound was first registered in chemical databases, marking its formal recognition in the scientific literature. Subsequent modifications and updates to its database entry, with the most recent modification on 2025-05-24, reflect ongoing research interest and expanding applications of this compound.

Relevance in Modern Chemical Research

The contemporary significance of this compound in modern chemical research stems from its multifaceted applications in advanced synthetic methodology and pharmaceutical development. Recent investigations have established that boronic esters can participate directly in transmetalation processes without requiring prior hydrolysis, fundamentally changing the mechanistic understanding of Suzuki-Miyaura coupling reactions. This discovery has elevated the status of compounds like this pinacol ester from simple protected boronic acids to active participants in catalytic processes with unique reactivity profiles.

In pharmaceutical research, this compound has found particular utility in the synthesis of kinase inhibitors and other biologically active molecules. The discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a highly potent Type II FMS-like tyrosine kinase 3 kinase inhibitor utilized this compound as a key synthetic intermediate. The successful application in drug discovery programs demonstrates the compound's value in accessing complex pharmaceutical targets that would be difficult to synthesize through alternative approaches.

The compound's role in modern cross-coupling chemistry extends beyond traditional Suzuki-Miyaura reactions to encompass advanced methodologies involving palladium-catalyzed transformations. Research has demonstrated that the glycol moiety in pinacol esters significantly influences transmetalation rates, with compounds containing this structural feature showing up to 23-fold rate enhancements compared to corresponding boronic acids. These kinetic advantages translate to improved reaction efficiency and broader substrate scope in synthetic applications.

Contemporary research has also explored the compound's utility in the synthesis of complex heterocyclic systems, particularly in the construction of substituted pyridines, dihydropyridines, and piperidines. The ability to access diverse molecular architectures through strategic use of this boronic ester intermediate has made it an essential component in the synthetic chemist's toolkit. The compound's compatibility with various reaction conditions and functional groups further enhances its utility in complex synthetic sequences.

Properties

IUPAC Name |

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-8-10-17(11-9-16)22-15-14-21-12-6-5-7-13-21/h8-11H,5-7,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCDXXAFGMZLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657201 | |

| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934586-49-9 | |

| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine typically involves multiple steps:

Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with an appropriate ethylating agent under basic conditions to form the phenoxyethyl intermediate.

Coupling with Piperidine: The phenoxyethyl intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as a palladium complex, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced boron-containing compounds.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products

Oxidation: Boronic acids and other oxidized derivatives.

Reduction: Reduced boron-containing compounds.

Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a promising candidate for drug development. The presence of the piperidine moiety is known for its biological activity and ability to interact with various biological targets.

- Anticancer Activity : Research indicates that compounds containing boron can enhance the efficacy of certain anticancer agents by acting as a delivery system for drugs targeting cancer cells. The dioxaborolane group can facilitate the formation of boron-containing prodrugs that release active agents selectively in tumor environments .

- Neuropharmacology : The piperidine structure is associated with neuroactive properties. Studies suggest that derivatives of piperidine can modulate neurotransmitter systems, making this compound a potential candidate for developing treatments for neurological disorders .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its boron functionality.

- Borylation Reactions : The dioxaborolane group can be utilized in borylation reactions to introduce boron into organic molecules. This process is crucial for creating complex organic compounds and materials .

- Synthesis of Conjugated Polymers : It has been used as an intermediate in synthesizing conjugated copolymers, which are essential in organic electronics and photovoltaic applications .

Development of Functional Materials

The incorporation of boron into polymer matrices enhances their properties.

- Conductive Polymers : The compound can be used to synthesize conductive polymers that exhibit improved electrical conductivity and stability . These materials have applications in electronic devices such as sensors and transistors.

- Optoelectronic Devices : Research shows that boron-containing compounds can improve the performance of light-emitting diodes (LEDs) and solar cells by optimizing charge transport and light emission properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Drug Delivery | Demonstrated enhanced tumor targeting using boron-containing prodrugs derived from similar structures. |

| Study B | Neuroactive Compounds | Identified potential modulation of dopamine receptors by piperidine derivatives leading to improved therapeutic profiles. |

| Study C | Conductive Polymers | Showed significant improvement in electrical conductivity when incorporating boron into polymer chains. |

Mechanism of Action

The mechanism of action of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The piperidine ring and phenoxyethyl group contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Key Observations :

- Linker Flexibility : The ethoxyethyl chain in the target compound may enhance solubility compared to direct phenyl-piperidine linkages .

- Substituent Effects : Electron-withdrawing groups (e.g., methylsulfonyl in ) reduce boron reactivity in cross-coupling reactions.

- Regioisomerism : Meta-substituted analogues (e.g., ) exhibit distinct steric and electronic profiles compared to para-substituted derivatives.

Key Observations :

- The low yield (15%) for the target compound’s synthesis highlights challenges in introducing the ethoxyethyl-piperidine linker .

- Pd-catalyzed methods (e.g., ) are more efficient for aryl-boronates, while Ir-catalyzed C-H borylation (e.g., ) is effective for heterocyclic derivatives.

Physical and Chemical Properties

Biological Activity

The compound 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine is a complex organic molecule that incorporates a boron-containing moiety known for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H28BNO3

- Molecular Weight : 323.34 g/mol

The presence of the dioxaborolane group is significant as it contributes to the compound's reactivity and potential interaction with biological targets.

Biological Activity Overview

-

Anticancer Potential :

Recent studies have indicated that compounds with boron-containing groups exhibit anticancer properties. The dioxaborolane moiety has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives of boronic acids have shown promise in targeting specific oncogenic pathways. -

Mechanism of Action :

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Boron-containing compounds can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. -

Neuroprotective Effects :

Research has suggested that piperidine derivatives can exhibit neuroprotective properties. The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of boron-containing compounds were tested against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating significant anticancer activity .

Case Study: Neuroprotection

Another research effort focused on the neuroprotective effects of piperidine derivatives. The study found that the compound could significantly reduce neuronal death induced by oxidative stress in vitro. This suggests potential applications in treating conditions such as Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.